An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine
An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(2-Hydroxyethyl)-4-methylpiperazine, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes and experimental workflows to facilitate understanding and application in a research and development setting.
Introduction
1-(2-Hydroxyethyl)-4-methylpiperazine (CAS No. 5464-12-0) is a versatile building block in organic synthesis, particularly valued in the preparation of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring substituted with both a methyl and a hydroxyethyl group, allows for a variety of chemical modifications, making it a crucial component in the synthesis of numerous drugs. This guide explores the two principal methods for its synthesis: the alkylation of N-methylpiperazine with a 2-haloethanol and the reaction of N-methylpiperazine with ethylene oxide.
Synthesis Pathways
There are two primary and industrially relevant pathways for the synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine. Both routes utilize N-methylpiperazine as the starting material.
Pathway 1: Alkylation of N-methylpiperazine with 2-Chloroethanol
This classic nucleophilic substitution reaction involves the alkylation of the secondary amine in N-methylpiperazine with 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Pathway 2: Reaction of N-methylpiperazine with Ethylene Oxide
This pathway involves the ring-opening of ethylene oxide by N-methylpiperazine. This method is highly atom-economical as it avoids the formation of a salt byproduct. The reaction is typically performed under controlled temperature and pressure conditions.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5464-12-0 | [1][2] |
| Molecular Formula | C₇H₁₆N₂O | [1][2] |
| Molecular Weight | 144.22 g/mol | [1] |
| Appearance | White or colorless to light yellow powder or liquid | [3] |
| Melting Point | 39-41 °C | [3] |
| Boiling Point | 54-55 °C at 0.5 mbar | [4] |
| Density | 1.003 g/cm³ | |
| Refractive Index | 1.4850 to 1.4870 (20°C, 589 nm) | [5] |
| Purity | ≥97.5% (GC) | [5] |
Spectroscopic Data
| Spectrum | Key Features | Source |
| ¹H NMR | Data available upon request from suppliers. | [2] |
| ¹³C NMR | Data available upon request from suppliers. | [2] |
| Infrared (IR) | Conforms to structure. | [5] |
| Mass Spectrometry (MS) | Data available on PubChem. | [2][6] |
Experimental Protocols
Synthesis of N-methylpiperazine (Precursor)
A common method for the synthesis of the N-methylpiperazine precursor involves the reaction of piperazine with formaldehyde and hydrogen in the presence of a catalyst.
Experimental Protocol:
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Condensation: In a suitable reactor, dissolve piperazine in methanol. Add formaldehyde (37% solution) to the reactor in a controlled manner. The molar ratio of piperazine to formaldehyde is typically in the range of 1:0.8 to 1:1.6[7].
-
Hydrogenation: After the condensation reaction is complete, add a Raney nickel catalyst to the reactor. The amount of catalyst is typically 4-12% of the weight of the piperazine used[7].
-
Pressurize the reactor with hydrogen to 1.0-6.0 MPa[7].
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Heat the reaction mixture to 70-100 °C with continuous stirring[7].
-
Maintain these conditions until the reaction is complete, as indicated by the cessation of hydrogen uptake.
-
Work-up and Purification: Cool the reactor and vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to distillation to remove the methanol solvent and any unreacted piperazine. The N-methylpiperazine product is collected at its boiling point (137 °C)[7].
Pathway 1: Synthesis via Alkylation with 2-Chloroethanol
This protocol is based on the general principles of N-alkylation of secondary amines with alkyl halides.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve N-methylpiperazine in a suitable solvent such as ethanol or isopropanol.
-
Add a base, such as sodium carbonate or triethylamine, to the mixture. The base should be in at least a stoichiometric amount to the 2-chloroethanol.
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol to the reaction mixture. An excess of N-methylpiperazine can be used to favor the mono-alkylation product.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts formed.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 1-(2-Hydroxyethyl)-4-methylpiperazine.
Pathway 2: Synthesis via Reaction with Ethylene Oxide
This protocol is based on the principles of hydroxyethylation of amines using ethylene oxide, which is often performed in a continuous reactor system for safety and efficiency.
Experimental Protocol:
-
Reactor Setup: A continuous stirred-tank reactor or a plug flow reactor is typically used for this reaction.
-
Reactant Feed: N-methylpiperazine and ethylene oxide are continuously fed into the reactor. An excess of N-methylpiperazine is used to minimize the formation of the di-hydroxyethylated byproduct.
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Reaction Conditions: The reaction is typically carried out at an elevated temperature, for instance, between 100-200 °C, and under pressure to keep the ethylene oxide in the liquid phase.
-
Catalyst: While the reaction can proceed without a catalyst, water can be used to catalyze the ring-opening of the epoxide.
-
Work-up and Purification: The crude product mixture exiting the reactor is continuously fed into a distillation system. Unreacted N-methylpiperazine is typically recovered and recycled. The desired product, 1-(2-Hydroxyethyl)-4-methylpiperazine, is separated from the higher-boiling di-hydroxyethylated byproduct by vacuum distillation.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-methylpiperazin-1-yl)ethanol [myskinrecipes.com]
- 4. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [sigmaaldrich.com]
- 5. 1-(2-Hydroxyethyl)-4-methylpiperazine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. PubChemLite - 1-(2-hydroxyethyl)-4-methylpiperazine (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 7. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
